4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide
Description
4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide is a heterocyclic compound featuring a pyrimidine core substituted with a 4-chlorobenzylthio group at position 2 and a 4-chlorophenyl group at position 3. Its molecular structure combines aromatic chlorinated substituents with a sulfur-containing linkage, which is characteristic of compounds designed for agrochemical or pharmaceutical applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2S/c18-15-5-1-12(2-6-15)11-22-17-20-9-14(10-21-17)13-3-7-16(19)8-4-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOSEKYHZBPZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide typically involves the reaction of 4-chlorobenzyl chloride with 5-(4-chlorophenyl)-2-pyrimidinyl thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with the reaction being carried out in large reactors. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Table 2: Key Properties
*LogP values estimated using fragment-based methods.
Biological Activity
4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H14Cl2N2S
- CAS Number : 344281-70-5
This compound features a pyrimidine core substituted with chlorobenzyl and chlorophenyl groups, which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms, including enzyme inhibition and interaction with DNA or RNA. The specific mechanism for this compound remains to be fully elucidated, but it is hypothesized to involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular signaling pathways.
- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
Anticancer Activity
Several studies have assessed the anticancer potential of chlorinated pyrimidine derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 20 |
| Compound C | A549 | 10 |
Note: Specific data for the target compound is not available; however, similar compounds show promising results.
Case Studies
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry investigated a series of chlorinated pyrimidines, including derivatives similar to our compound. The study found that these compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents .
- Toxicological Assessment : Research reported in Environmental Toxicology assessed the toxicity of various chlorinated compounds on non-target species. The findings indicated varying degrees of toxicity, emphasizing the need for careful evaluation of environmental impacts when considering therapeutic applications .
- Mechanistic Insights : A publication in Bioorganic & Medicinal Chemistry discussed the mechanisms through which similar compounds exert their biological effects, including enzyme inhibition and disruption of cellular processes .
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